2-Chloro-3-nitroquinoline

Vue d'ensemble

Description

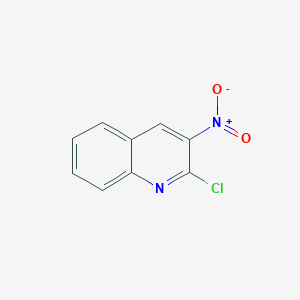

2-Chloro-3-nitroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the second position and a nitro group at the third position on the quinoline ring Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method is the reaction of 2-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under various conditions:

Amination Reactions

-

Pd-Catalyzed Amination :

Palladium catalysts enable coupling with amines. For example, treatment with hexylamine under microwave irradiation (100°C, 30 min) yields N-hexyl-3-nitroquinolin-2-amine in 95% yield .

Conditions : Pd(OAc)₂, Xantphos ligand, K₃PO₄, dioxane. -

Direct Amination :

Reaction with methylamine in ethanol at 0–20°C for 3 hours produces N-methyl-3-nitroquinolin-2-amine in 98.5% yield .

| Reaction Type | Amine | Catalyst/Ligand | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Microwave Amination | Hexylamine | Pd(OAc)₂/Xantphos | Dioxane | 95 | |

| Room-Temperature Amination | Methylamine | None | Ethanol | 98.5 |

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed coupling with arylboronic acids. For instance, reaction with phenylboronic acid in toluene/water (Pd(PPh₃)₄, K₂CO₃, reflux) forms 2-phenyl-3-nitroquinoline, which is subsequently reduced to 2-phenylquinolin-3-amine .

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Cl bond.

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C–C bond.

Multi-Component Reactions

A domino reaction involving 2-chloro-3-nitroquinoline, acetophenones, and boronic acids yields highly functionalized quinolines. The process combines aldol condensation, Michael addition, and Suzuki coupling in one pot .

Example :

-

Reactants : this compound, acetophenone, phenylboronic acid.

-

Conditions : PdCl₂(PPh₃)₂, K₂CO₃, 80°C.

-

Product : 2-(4-Acetylphenyl)-3-nitroquinoline (yield: 72% ).

Electrophilic Cyclization

This compound derivatives undergo intramolecular cyclization to form fused heterocycles. For example, treatment with N-iodosuccinimide (NIS) in methanol induces iodocyclization, yielding iodinated pyrano[4,3-b]quinolines .

Key Step :

Electrophilic iodine attacks the alkyne moiety, followed by cyclization.

Nitro Group Reduction

The nitro group at position 3 is reduced to an amine using hydrogenation or catalytic methods:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol converts 3-nitro to 3-amino derivatives .

-

Chemoselective Reduction : Zn/NH₄Cl selectively reduces nitro without affecting other functional groups.

Biological Activity

While not a reaction, the nitro group enhances bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer and Antimicrobial Agents

2-Chloro-3-nitroquinoline serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as anticancer agents, with studies indicating activity against multiple cancer cell lines. For instance, compounds derived from this compound have been evaluated for their cytotoxic effects, demonstrating promising results in inhibiting tumor growth . Additionally, its antimicrobial properties have been explored, particularly against resistant strains of bacteria and fungi.

Biological Activity

The compound exhibits a broad spectrum of biological activities, including:

- Antimalarial : Research has indicated that quinoline derivatives can inhibit the growth of malaria parasites.

- Anti-inflammatory : Certain derivatives have shown effectiveness in reducing inflammation in vitro.

- Antiviral : Studies suggest potential activity against viruses, including SARS-CoV-2 .

Material Science

Organic Semiconductors

In material science, this compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both chlorine and nitro groups enhances its reactivity and stability in various formulations .

Biological Studies

Enzyme Inhibition Studies

The compound is employed in studying enzyme inhibition mechanisms. For example, it has been used to investigate the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This research is crucial for developing new antibiotics targeting resistant bacterial strains .

Industrial Chemistry

Synthesis of Dyes and Pigments

In industrial applications, this compound is involved in synthesizing various dyes and pigments. Its reactivity allows for the introduction of diverse functional groups, making it a valuable building block in dye chemistry.

Case Studies

-

Anticancer Activity Assessment

A study evaluated the anticancer activity of synthesized derivatives from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy . -

Material Development for OLEDs

Researchers developed an organic semiconductor based on this compound, which showed improved charge transport properties compared to traditional materials. This advancement could lead to more efficient OLEDs .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-nitroquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Chloroquinoline: Lacks the nitro group and has different reactivity and applications.

3-Nitroquinoline: Lacks the chlorine atom and exhibits different chemical properties.

2-Chloro-4-nitroquinoline: Has the nitro group at the fourth position, leading to different reactivity.

Uniqueness: 2-Chloro-3-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .

Activité Biologique

2-Chloro-3-nitroquinoline is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article synthesizes various research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. The presence of both chloro and nitro substituents significantly influences its biological properties. The compound can be synthesized through various methods, including:

- Nitration of Quinoline : The introduction of the nitro group at position 3 can be achieved using nitration conditions involving a mixture of nitric and acetic acid.

- Suzuki Coupling : This method involves coupling this compound with phenylboronic acid, followed by reduction to yield various derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Nitro-containing compounds are known for their ability to produce reactive intermediates that can damage DNA and lead to cell death. The mechanisms of action include:

- Reduction to Toxic Intermediates : Upon reduction, nitro groups generate toxic species that bind covalently to DNA, resulting in nuclear damage .

- Broad Spectrum Activity : Studies have shown that derivatives of this compound are effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Antitumor Activity

The antitumor properties of this compound have been explored in various studies. It has been found to inhibit the growth of cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Research indicates that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

- Multi-target Mechanism : The presence of nitro and chloro groups enhances its interaction with multiple biological targets, increasing its efficacy against different types of tumors .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound also exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases:

- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on azetidin-2-one fused derivatives showed enhanced antimicrobial activity compared to standard drugs, indicating the potential for developing new antibiotics based on the this compound scaffold .

- Cancer Cell Line Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, suggesting its potential application in cancer therapy .

Propriétés

IUPAC Name |

2-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZXGIIGQHCVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506124 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78105-37-0 | |

| Record name | 2-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.